2,5-Hexanedione

Catalog No.
S583086
CAS No.
110-13-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Hexanedione

CAS Number

110-13-4

Product Name

2,5-Hexanedione

IUPAC Name

hexane-2,5-dione

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3

InChI Key

OJVAMHKKJGICOG-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Synonyms

1,2-diacetylethane, 2,5-diketohexane, 2,5-dioxohexane, 2,5-hexanedione, acetone, acetonyl, acetonyl acetone, acetonylacetone, alpha, beta-diacetylethane, diacetonyl, hexanedione, 2,5-, NSC-7621

Canonical SMILES

CC(=O)CCC(=O)C

Coordination Chemistry and Metal Acetylacetonates

Specific Scientific Field:

    Inorganic Chemistry: and

Summary:
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Biodegradation-Inspired Biosynthesis

Specific Scientific Field:

    Biotechnology: and

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Analytical Chemistry and Spectroscopy

Specific Scientific Field:

    Analytical Chemistry: and

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2,5-Hexanedione, also known as acetonylacetone, is an aliphatic diketone characterized by the presence of two carbonyl groups (C=O) located at the second and fifth positions of a hexane chain. Its chemical formula is C6H10O2\text{C}_6\text{H}_{10}\text{O}_2 and it has a molecular weight of approximately 114.14 g/mol. This compound appears as a colorless liquid and is soluble in water, making it versatile in various chemical applications .

2,5-Hexanedione is notably a toxic metabolite of hexane and 2-hexanone, contributing to its significance in toxicology and industrial safety assessments. It is primarily associated with neurotoxic effects, particularly in chronic exposure scenarios where it can lead to peripheral neuropathy and other neurological disorders .

, including:

  • Schiff Base Formation: 2,5-Hexanedione can react with amino acids, particularly lysine residues in proteins, leading to the formation of Schiff bases. This reaction is followed by cyclization to yield pyrroles, which can cross-link proteins and disrupt normal cellular functions .
  • Oxidation Reactions: The diketone can undergo oxidation processes that further modify its structure and reactivity. For instance, oxidation of the pyrrole residues can lead to protein denaturation and impaired axonal transport .
  • Condensation Reactions: Under certain conditions, 2,5-hexanedione can participate in aldol condensation reactions, forming larger carbon skeletons that are useful in synthetic organic chemistry .

The biological activity of 2,5-hexanedione is primarily linked to its neurotoxicity. Chronic exposure has been documented to cause:

  • Peripheral Neuropathy: Symptoms include tingling sensations, muscle cramps, weakness, and atrophy of skeletal muscles. Severe cases may result in coordination loss and vision problems due to nerve damage .
  • Protein Cross-Linking: The compound's ability to form cross-links between proteins disrupts normal cellular functions and leads to cellular damage .

The specific mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to irreversible modifications and toxicity.

Several methods for synthesizing 2,5-hexanedione have been developed:

  • Hydrolysis of 2,5-Dimethylfuran: This method involves the hydrolysis of a glucose-derived heterocyclic compound to yield 2,5-hexanedione as a product .
  • Catalytic Conversion of Glycerol: Recent studies have explored the selective catalytic conversion of glycerol into 2,5-hexanedione using various catalysts under controlled conditions. This method has been highlighted for its potential in producing platform chemicals from renewable resources .
  • Photochemical Synthesis: A novel approach utilizing Hilbert fractal photo microreactors has been developed for continuous synthesis through direct carbon-carbon coupling reactions involving acetone. This method enhances selectivity and reduces reaction time significantly compared to traditional batch processes .

2,5-Hexanedione has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds such as isocarboxazid and mopidralazine .
  • Chemical Synthesis: The compound is utilized as a reagent in organic synthesis due to its reactive diketone functionality.
  • Industrial

Interaction studies involving 2,5-hexanedione focus on its effects on biological systems and its potential for cross-linking proteins:

  • Research indicates that the neurotoxic effects are mediated through protein modifications that disrupt axonal transport mechanisms. The formation of pyrrole cross-links is particularly critical in understanding the compound's toxicity profile .
  • Studies have also examined the inhibition of protein cross-linking induced by 2,5-hexanedione, suggesting potential therapeutic avenues for mitigating its toxic effects .

Several compounds share structural similarities with 2,5-hexanedione but differ significantly in their biological activity and chemical properties:

Compound NameStructure TypeBiological ActivityUnique Features
2-HexanoneKetoneLess neurotoxicSimple ketone structure
3-HexanoneKetoneLess neurotoxicSimilar chain length but different position
2,3-HexanedioneDiketoneNot neurotoxicDifferent positioning of carbonyl groups
3-Methyl-2-cyclopenten-1-oneCyclopentene derivativeVaries by contextUnique cyclic structure
2,6-HeptanedioneDiketoneNot neurotoxicDifferent positioning leading to reduced toxicity

While compounds like 2-hexanone exhibit lower toxicity levels compared to 2,5-hexanedione due to their structural differences (absence of γ-diketone), others like 3-methyl-2-cyclopenten-1-one offer unique applications owing to their cyclic nature.

n-Hexane Metabolism to 2,5-Hexanedione

The metabolic conversion of n-hexane to 2,5-hexanedione is a multi-step enzymatic process mediated primarily in the liver. n-Hexane, a six-carbon alkane, undergoes initial hydroxylation at the second carbon position via cytochrome P-450 (CYP) enzymes, forming 2-hexanol [4]. Subsequent oxidation steps transform 2-hexanol into 2-hexanone, which is further metabolized to 5-hydroxy-2-hexanone. The final oxidation of 5-hydroxy-2-hexanone yields 2,5-hexanedione, the neurotoxic metabolite responsible for peripheral neuropathy in exposed individuals [2] [4]. This pathway is not exclusive to n-hexane; methyl n-butyl ketone also undergoes similar metabolic transformations to produce 2,5-hexanedione [2].

Cytochrome P-450 Enzymatic Mechanisms

Cytochrome P-450 enzymes, particularly CYP2E1, catalyze the initial oxidation of n-hexane. These enzymes utilize a mixed-function oxidase mechanism, where molecular oxygen is incorporated into the substrate, and NADPH serves as the electron donor [3]. The catalytic cycle involves the formation of a reactive iron-oxygen intermediate (Compound I), which abstracts a hydrogen atom from n-hexane, initiating the oxidation cascade [3]. CYP2E1’s substrate specificity for small hydrophobic molecules like n-hexane makes it central to this process [4]. Studies in CYP2E1 knockout mice demonstrate significantly reduced 2,5-hexanedione formation compared to wild-type mice, underscoring the enzyme’s critical role [4].

Key Metabolic Intermediates

2-Hexanol Formation

2-Hexanol is the first stable metabolite in the n-hexane oxidation pathway. Its formation occurs via CYP-mediated hydroxylation, with kinetic studies in rat liver microsomes revealing a two-enzyme system governing this step. Apparent Km values for 2-hexanol synthesis range from 0.4 to 300 μM, reflecting differential enzyme affinities [4].

2-Hexanone Conversion

2-Hexanone arises from the dehydrogenation of 2-hexanol, a reaction catalyzed by alcohol dehydrogenase. This ketone intermediate is both a metabolic product and a precursor to further oxidation. In vitro experiments with human liver microsomes demonstrate that 2-hexanone undergoes additional hydroxylation to form 5-hydroxy-2-hexanone [4].

2,5-Hexanediol and 5-Hydroxy-2-Hexanone Intermediates

The diol intermediate, 2,5-hexanediol, is generated via hydroxylation of 2-hexanone at the fifth carbon position. This compound is subsequently oxidized to 5-hydroxy-2-hexanone, which undergoes further dehydrogenation to yield 2,5-hexanedione [4]. Acid hydrolysis of urine samples converts conjugated metabolites like 4,5-dihydroxy-2-hexanone into 2,5-hexanedione, complicating biomarker quantification [2] [4].

Species-Specific Metabolic Variations

Metabolic efficiency varies across species due to differences in CYP isoform expression. For example, CYP2E1 activity in humans and rats drives rapid 2,5-hexanedione formation, whereas CYP2E1-deficient mice exhibit markedly reduced metabolite levels [4]. Interspecies variations in renal clearance rates also influence urinary 2,5-hexanedione excretion patterns, with humans showing slower elimination compared to rodents [2].

Factors Influencing Metabolic Efficiency

Multiple factors modulate the metabolic conversion of n-hexane to 2,5-hexanedione:

  • Enzyme Induction/Inhibition: Coexposure to toluene or methyl ethyl ketone inhibits CYP2E1, reducing 2,5-hexanedione synthesis [2]. Conversely, ethanol induces CYP2E1, potentiating metabolite formation [4].
  • Genetic Polymorphisms: Variants in CYP2E1 gene expression alter metabolic capacity, affecting individual susceptibility to n-hexane toxicity [4].
  • Nutritional Status: Protein-deficient diets impair CYP enzyme synthesis, slowing n-hexane metabolism [4].

Table 1: Key Enzymatic Steps in n-Hexane Metabolism

StepReactionEnzymeProduct
1Hydroxylation at C2CYP2E12-Hexanol
2DehydrogenationAlcohol Dehydrogenase2-Hexanone
3Hydroxylation at C5CYP2E15-Hydroxy-2-hexanone
4DehydrogenationAldehyde Dehydrogenase2,5-Hexanedione

The initial and most critical step in 2,5-hexanedione neurotoxicity involves the formation of pyrrole adducts through direct reaction with epsilon-amino groups of lysine residues in neuronal proteins [1] [4]. This reaction proceeds through a nucleophilic attack mechanism where the epsilon-amino group of lysine residues attacks the carbonyl groups of 2,5-hexanedione, initiating a complex chemical transformation that fundamentally alters protein structure and function [5].

The pyrrole formation reaction begins with Schiff base formation between 2,5-hexanedione and lysine residues, followed by intramolecular cyclization to yield 2,5-dimethylpyrrole adducts [1] [2]. This cyclization process is thermodynamically favored and occurs readily under physiological conditions, with the reaction rate being directly proportional to the concentration of both 2,5-hexanedione and available lysine residues [4] [6]. Research has demonstrated that pyrrole formation is an absolute requirement for neurotoxicity, as gamma-diketones that cannot form pyrroles do not induce neuropathy [7] [8].

Tissue distribution studies reveal significant variation in pyrrole adduct formation across different anatomical locations. The highest conversion ratios of 2,5-hexanedione to pyrrole adducts occur in liver tissue, followed by sciatic nerve, kidney, spinal cord, brain, urine, and serum [9] [10]. This differential distribution pattern reflects the varying lysine content of proteins in different tissues and the metabolic capacity for pyrrole formation [11]. The liver demonstrates the highest biotransformation rate, likely due to elevated levels of lysine-rich proteins and favorable metabolic conditions for the cyclization reaction [9].
The selectivity of 2,5-hexanedione for specific neuronal proteins is directly related to their lysine content, as demonstrated by comprehensive protein analysis studies [12] [11]. Neurofilament heavy chain proteins contain 13-17% lysine residues, making them highly susceptible to pyrrole modification, while neurofilament medium chains contain 11-15% lysine and neurofilament light chains contain 6-7% lysine [12]. Motor proteins essential for axonal transport also show significant vulnerability, with kinesin containing 8-12% lysine and dynein containing 8% lysine residues [12]. In contrast, beta-tubulin contains only 3-4% lysine, rendering it relatively resistant to 2,5-hexanedione modification [12].

The kinetics of pyrrole formation vary substantially among different protein targets. Studies using 3,4-dimethyl-2,5-hexanedione, a more potent gamma-diketone analog, demonstrate that dimethyl substitution accelerates pyrrole formation approximately eight-fold compared to unsubstituted 2,5-hexanedione [6]. This acceleration occurs through a reduction in activation energy of 3,290 calories per mole, highlighting the importance of structural modifications in determining reaction rates [6].

Quantitative analysis of pyrrole adduct formation reveals dose-dependent relationships across all tissues examined. Serum pyrrole adduct levels increase from 1.23 ± 0.26 nanomoles per milliliter in control animals to 5.4 ± 1.23 nanomoles per milliliter at the lowest exposure dose of 500 milligrams per kilogram, representing a four-fold increase [9] [10]. This dose-response relationship demonstrates the utility of pyrrole adducts as biomarkers for 2,5-hexanedione exposure and provides quantitative evidence for the progressive nature of protein modification [13].

Protein Cross-linking Mechanisms

Following pyrrole adduct formation, 2,5-hexanedione induces extensive protein cross-linking through secondary autoxidative mechanisms that create covalent intermolecular bridges between pyrrolylated proteins [4] [14]. These cross-linking reactions represent the second critical phase of gamma-diketone neurotoxicity and are responsible for the formation of high molecular weight protein aggregates that accumulate in affected neurons [15] [16].

The protein cross-linking mechanism proceeds through pyrrole-to-pyrrole bridging under physiological conditions, as demonstrated by comprehensive in vitro studies using pyrrolylated bovine serum albumin [4] [17]. When pyrrolylated proteins are incubated under atmospheric oxygen conditions, pyrrole-detectable concentrations decrease linearly with time, accompanied by the appearance of chromophores and cross-linked protein complexes [4]. This autoxidative process is pH-dependent, with increased intermolecular bridging occurring at physiological pH 7.4 compared to alkaline conditions at pH 9.5 [4].

The cross-linking reaction is mediated by free radical mechanisms, as evidenced by its inhibition in the presence of free radical scavengers such as ascorbic acid and its acceleration by free radical initiators including potassium persulfate and 2,2'-azobis[2-amidinopropane hydrochloride] [4] [17]. These findings indicate that the secondary autoxidative phenomena following pyrrole formation involve pH-dependent, oxygen-requiring processes that generate reactive intermediates capable of creating covalent protein-protein bonds [4].

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis of neurofilament proteins from animals treated with 2,5-hexanedione reveals characteristic cross-linking patterns that are pathognomonic of gamma-diketone neuropathy [16]. Cross-linked neurofilament proteins migrate at molecular weights of 138 kilodaltons and 260 kilodaltons, representing intramolecular and intermolecular cross-links respectively [16]. The 138 kilodalton band cross-reacts specifically with anti-160 kilodalton neurofilament antibodies, suggesting formation of intramolecular cross-links within the neurofilament heavy chain subunit [16].

Immunoblotting studies using antibodies specific for individual neurofilament subunits demonstrate that all three neurofilament proteins participate in cross-linking reactions, with numerous high molecular weight peptides showing immunoreactivity with anti-70 kilodalton, anti-160 kilodalton, and anti-210 kilodalton neurofilament antibodies [16]. This widespread cross-linking occurs even at subclinical exposure levels, with protein cross-linking detectable in animals receiving 0.1% 2,5-hexanedione in drinking water for 70 days, despite the absence of clinical signs of intoxication [15] [18].

The extent of protein cross-linking correlates directly with the neurotoxic potency of different gamma-diketones. 3,4-Dimethyl-2,5-hexanedione accelerates protein cross-linking by a factor of 40 compared to unsubstituted 2,5-hexanedione, corresponding to its enhanced neurotoxic potency [6]. This acceleration occurs through more rapid pyrrole formation and increased oxidation susceptibility of the resulting tetramethylpyrrole adducts compared to dimethylpyrrole adducts [6].

Biological thiols, particularly glutathione and other low molecular mass sulfhydryl compounds, can inhibit pyrrole-mediated cross-linking through two distinct mechanisms [17]. First, thiols form stable thiol-pyrrole conjugates containing bridges from the pyrrole ring at position C-3 to the sulfur atom, effectively sequestering reactive pyrrole groups [17]. Second, glutathione can suppress pyrrole dimerization without conjugate formation, possibly through inhibition of free radical-dependent mechanisms [17]. These protective mechanisms suggest potential therapeutic approaches for preventing or reversing gamma-diketone-induced protein modifications.

Schiff Base Formation and Cyclization Processes

The chemical transformation of 2,5-hexanedione into neurotoxic pyrrole adducts involves a sophisticated multi-step process that begins with Schiff base formation and proceeds through intramolecular cyclization reactions [1] [19] [20]. Understanding these fundamental chemical mechanisms provides critical insights into the molecular basis of gamma-diketone neurotoxicity and reveals potential targets for therapeutic intervention.

Schiff base formation occurs through nucleophilic attack of lysine epsilon-amino groups on the carbonyl carbon atoms of 2,5-hexanedione, resulting in the elimination of water and formation of an imine linkage [19] [20]. This initial condensation reaction is reversible and depends on the relative concentrations of reactants, pH conditions, and the availability of catalytic factors that stabilize the intermediate products [21] [22]. The Schiff base intermediate represents a critical decision point in the reaction pathway, as it can either proceed to cyclization or undergo hydrolysis to regenerate the original reactants.

The cyclization process involves intramolecular nucleophilic attack by the nitrogen atom of the Schiff base on the second carbonyl group of 2,5-hexanedione, creating a five-membered pyrrole ring structure [1] [20]. This cyclization is thermodynamically favored under physiological conditions and occurs with elimination of a second water molecule [19]. The resulting 2,5-dimethylpyrrole adduct represents a stable, covalent modification of the protein that fundamentally alters its chemical and physical properties.

Kinetic studies using model amine compounds reveal that cyclization rates are highly sensitive to structural modifications in the gamma-diketone substrate [6] [19]. The presence of methyl substituents at positions 3 and 4 of the diketone chain dramatically accelerates cyclization, with 3,4-dimethyl-2,5-hexanedione showing cyclization rates approximately eight times faster than unsubstituted 2,5-hexanedione [6]. This acceleration occurs through a reduction in activation energy of 3,290 calories per mole, demonstrating the profound influence of electronic and steric factors on reaction kinetics [6].

Temperature dependence studies indicate that pyrrole formation follows Arrhenius kinetics, with reaction rates doubling for each 10-degree Celsius increase in temperature within the physiological range [6]. At 37 degrees Celsius, the cyclization half-time for 2,5-hexanedione with primary amines ranges from several hours to days, depending on the specific amine structure and local microenvironment [6] [19]. These kinetic parameters explain the progressive nature of gamma-diketone neurotoxicity and the time course of clinical symptoms in exposed individuals.

Alternative cyclization pathways have been identified for gamma-diketones containing electron-withdrawing substituents [19] [20]. 3-(Trifluoromethyl)-2,5-hexanedione undergoes an unexpected amine-dependent defluorinative substitution pathway that competes with standard pyrrole formation [20]. This alternative mechanism proceeds through Schiff base formation, enamine fluoride elimination, second amine condensation, and hydrolysis, resulting in the formation of 2:1 amine-diketone adducts rather than simple pyrrole rings [20].

The stereochemical aspects of cyclization have important implications for protein function and cross-linking potential. Nuclear magnetic resonance studies reveal that pyrrole ring formation creates a planar, aromatic structure that can participate in pi-pi stacking interactions and hydrogen bonding networks [21] [22]. These non-covalent interactions contribute to protein aggregation and may facilitate subsequent cross-linking reactions between pyrrolylated protein molecules.

pH effects on Schiff base formation and cyclization have been extensively characterized through systematic studies across physiological pH ranges [4] [17]. Optimal cyclization occurs at slightly alkaline pH values between 7.5 and 8.5, where the epsilon-amino groups of lysine residues exist predominantly in their nucleophilic, unprotonated form [17]. At acidic pH values below 6.0, protonation of amino groups significantly reduces their nucleophilicity and slows cyclization rates [4].

The influence of protein structure on cyclization kinetics depends on the local microenvironment surrounding reactive lysine residues [12] [11]. Lysine residues located in flexible protein regions or surface-exposed loops show enhanced reactivity compared to those buried within protein cores or constrained by secondary structure elements [11]. This differential reactivity explains the selective modification of certain lysine residues within proteins and contributes to the specificity of gamma-diketone toxicity for particular neuronal protein targets.

Neurofilament Protein Interactions

Neurofilament proteins represent the primary targets of 2,5-hexanedione neurotoxicity, with their modification leading to the characteristic pathological features of gamma-diketone neuropathy [16] [23]. These intermediate filament proteins, consisting of light (NF-L), medium (NF-M), and heavy (NF-H) subunits, form the structural backbone of neuronal cytoskeleton and are essential for maintaining axonal integrity and function [24] [25].

The differential susceptibility of neurofilament subunits to 2,5-hexanedione modification correlates directly with their lysine content and structural organization [12] [11]. Neurofilament heavy chain proteins, containing 13-17% lysine residues, show the highest degree of pyrrole modification and cross-linking [12] [16]. Neurofilament medium chain proteins, with 11-15% lysine content, demonstrate intermediate susceptibility, while neurofilament light chain proteins, containing 6-7% lysine, show the lowest degree of modification [12]. This differential targeting creates an imbalance in neurofilament subunit stoichiometry that disrupts normal filament assembly and transport [15] [26].

Cross-linking between neurofilament subunits occurs through intermolecular pyrrole-pyrrole bridges that create high molecular weight protein aggregates resistant to normal proteolytic degradation [16] [27]. Immunoblotting analysis reveals the formation of cross-linked species migrating at 138 kilodaltons, representing intramolecular cross-links within neurofilament heavy chain subunits, and larger aggregates exceeding 260 kilodaltons, indicating extensive intermolecular cross-linking between different subunit proteins [16].

The accumulation of cross-linked neurofilament proteins in axonal swellings represents a pathognomonic feature of gamma-diketone neuropathy [3] [28]. These giant axonal enlargements occur predominantly at prenodal sites in proximal axons and contain densely packed, disorganized neurofilament masses [5] [3]. Immunocytochemical studies using antibodies specific for neurofilament proteins reveal intense immunoreactivity within these swellings, indicating massive accumulation of modified neurofilament material [28] [16].

The temporal progression of neurofilament modifications follows a predictable pattern that correlates with the severity of exposure and the development of clinical symptoms [15] [18]. Protein cross-linking becomes detectable within days of initial exposure and progressively increases with continued treatment [15]. Even at subclinical exposure levels of 0.1% 2,5-hexanedione in drinking water, neurofilament cross-linking is evident after 70 days of treatment, despite the absence of overt neurological signs [15] [18].

Phosphorylation status significantly influences neurofilament susceptibility to 2,5-hexanedione modification [15] [18]. Treatment with gamma-diketones causes decreased phosphorylation of neurofilament proteins, as demonstrated by radioimmunoassays of phosphorylated epitopes and two-dimensional gel electrophoresis showing shifts toward more basic isoelectric points [15] [18]. This dephosphorylation may enhance the accessibility of lysine residues to pyrrole modification and facilitate cross-linking reactions [23].

The interaction between neurofilament proteins and other cytoskeletal elements is severely disrupted by 2,5-hexanedione treatment [7] [29]. Studies using cytoskeletal preparations reveal that pyrrolylated neurofilaments show altered binding to microtubule-associated proteins and motor proteins essential for axonal transport [30] [8]. These disrupted interactions contribute to the formation of axonal swellings and the impairment of normal cytoskeletal function [7] [8].

Neurofilament transport kinetics are profoundly affected by pyrrole modification and cross-linking [30] [11]. Live-cell imaging studies using fluorescently tagged neurofilament medium chain proteins demonstrate significant reductions in slow axonal transport rates following 2,5-hexanedione exposure [30]. The transport velocity decreases progressively with increasing exposure duration, ultimately leading to the formation of stationary neurofilament aggregates that block normal protein traffic along axons [30] [11].

The relationship between neurofilament modification and axonal caliber regulation represents a critical aspect of gamma-diketone pathogenesis [3] [8]. Normal neurofilament proteins serve as determinants of axonal diameter through their side-arm projections that create intermolecular spacing [24] [23]. Cross-linked neurofilament aggregates lose this spacing function, leading to axonal atrophy in regions distal to the sites of accumulation [3] [8]. This axonal shrinkage compromises nerve conduction velocity and contributes to the functional deficits observed in gamma-diketone neuropathy [3].

Axonal Transport Disruption

The disruption of axonal transport represents the ultimate pathogenic mechanism through which 2,5-hexanedione causes neuronal dysfunction and degeneration [30] [11]. This complex process involves the modification of multiple protein components essential for bidirectional cargo movement along axons, including motor proteins, cytoskeletal elements, and regulatory factors that coordinate transport dynamics [12] [30].

Kinesin heavy chain, the primary motor protein responsible for anterograde axonal transport, contains 8-12% lysine residues, making it highly susceptible to pyrrole modification by 2,5-hexanedione [12] [30]. Experimental studies demonstrate significant decreases in kinesin heavy chain protein levels following gamma-diketone exposure, correlating with reduced anterograde transport capacity [30]. This reduction occurs through both direct pyrrole modification of kinesin lysine residues and secondary effects on kinesin-cargo interactions [12] [11].

Dynein, the motor protein responsible for retrograde axonal transport, shows similar vulnerability to 2,5-hexanedione modification due to its 8% lysine content [12] [11]. Comparative studies using 1,2-diacetylbenzene, a highly potent aromatic gamma-diketone, reveal that dynein is more severely affected than kinesin by gamma-diketone treatment [12]. This differential impact on motor proteins creates an imbalance in bidirectional transport that contributes to the accumulation of organelles and proteins in axonal swellings [11].

Microtubule-associated proteins, including tau and microtubule-associated protein 2, play critical roles in regulating motor protein attachment and movement along microtubules [11] [8]. These proteins contain 7-8% lysine residues and undergo significant modification following 2,5-hexanedione exposure [12] [11]. The loss of normal microtubule-associated protein function disrupts the coordination between motor proteins and their cytoskeletal tracks, leading to impaired transport efficiency [8].

The integrity of microtubule networks themselves is compromised by 2,5-hexanedione treatment through both direct and indirect mechanisms [31] [32]. Direct modification of tubulin proteins, although limited by their relatively low lysine content of 3-4%, alters microtubule assembly kinetics and results in the formation of shorter, more numerous polymer structures [31] [32]. Additionally, the loss of microtubule-associated protein function destabilizes existing microtubules and impairs their ability to serve as transport tracks [8].

Adenosine triphosphate (ATP) availability represents a critical limiting factor for axonal transport that is significantly impacted by 2,5-hexanedione exposure [30]. Studies using cultured dorsal root ganglion cells demonstrate substantial reductions in ATP concentrations following gamma-diketone treatment [30]. This energy depletion occurs through multiple mechanisms, including direct modification of glycolytic enzymes and impaired mitochondrial function due to disrupted transport of mitochondria to energy-demanding axonal regions [2] [30].

The temporal sequence of transport disruption follows a predictable pattern that begins with alterations in motor protein function and progresses to complete transport blockade [30] [11]. Initial studies reveal reduced transport velocities for slow axonal transport components, including neurofilament proteins, within days of exposure initiation [30]. As exposure continues, transport rates continue to decline until complete arrest occurs, leading to the formation of axonal swellings filled with accumulated transport cargo [30] [11].

Live-cell imaging techniques using photoactivatable green fluorescent protein-tagged neurofilament medium chain reveal the dynamic nature of transport disruption [30]. These studies demonstrate that 2,5-hexanedione treatment results in decreased movement of individual neurofilament particles along axons, with many particles becoming stationary over time [30]. The proportion of stationary versus mobile neurofilament particles increases progressively with exposure duration, ultimately reaching complete transport arrest in severely affected axons [30].

The relationship between transport disruption and axonal degeneration involves complex feedback mechanisms that amplify the initial toxic effects [3] [11]. Impaired transport of essential proteins and organelles to distal axonal regions creates metabolic stress that triggers secondary degenerative processes [11]. Simultaneously, the accumulation of transport cargo in proximal axonal swellings impedes the continued movement of newly synthesized proteins, creating a progressive blockade that extends proximally along the axon [3] [11].

Recovery from transport disruption following cessation of 2,5-hexanedione exposure depends on the extent of protein modification and the capacity for protein turnover and replacement [33]. Studies using radiolabeled protein tracking demonstrate that recovery can occur if exposure is terminated before extensive cross-linking develops [33]. However, once significant protein aggregation and cross-linking have occurred, recovery is severely limited due to the resistance of pyrrolylated proteins to normal proteolytic degradation.

Physical Description

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992)

XLogP3

-0.3

Boiling Point

376 °F at 760 mm Hg (NTP, 1992)
194.0 °C

Flash Point

174 °F (NTP, 1992)

Vapor Density

3.94 (NTP, 1992) (Relative to Air)

Density

0.9737 at 68 °F (NTP, 1992)

LogP

-0.27 (LogP)

Melting Point

22.1 °F (NTP, 1992)
-5.5 °C

UNII

C0Z8884J3P

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (97.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Vapor Pressure

0.43 mm Hg at 68 °F ; 1.6 mm Hg at 77° F (NTP, 1992)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

110-13-4

Wikipedia

Acetonylacetone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2,5-Hexanedione: ACTIVE

Dates

Last modified: 08-15-2023

2,5-hexanedione induces NLRP3 inflammasome activation and neurotoxicity through NADPH oxidase-dependent pathway

Ruixue Huang, Liyan Hou, Xingyue Zhai, Zhengzheng Ruan, Wei Sun, Dongdong Zhang, Xiulan Zhao, Qingshan Wang
PMID: 33212186   DOI: 10.1016/j.freeradbiomed.2020.11.013

Abstract

Chronic exposure to n-hexane causes sensorimotor neuropathy, which is mediated by 2,5-hexanedione (HD), a toxic metabolite of n-hexane. Activation of the nucleotide-binding and oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) inflammasome is involved in multiple neurodegenerative diseases. However, whether the NLRP3 inflammasome contributes to HD-induced neurotoxicity remains unclear. In this study, the effects of HD on NLRP3 inflammasome activation and the underlying mechanisms were determined by using HD-treated rat and cell culture models. Increased NLRP3 expression, caspase-1 activation and interleukin-1β production were observed in both the brain and spinal cord of HD-treated rats. Double-immunofluorescence staining showed that ASC speck formation and caspase-1 expression were mainly localized in microglia. HD-induced activation of the NLRP3 inflammasome was further mirrored in BV2 microglial cells and was associated with NADPH oxidase activation. Interestingly, inhibition of NADPH oxidase by apocynin or specific siRNAs significantly mitigated HD-induced NLRP3 inflammasome activation. Furthermore, apocynin suppressed activation of the MAPK and NF-κB signaling pathways. Blocking activation of p38-MAPK and NF-κB significantly reduced HD-induced capase-1 activation and interleukin-1β maturation, indicating a critical role of NADPH oxidase and downstream MAPK and NF-κB pathways in regulating activation of NLRP3 inflammasome, in HD-treated microglia. Finally, we found that inhibition of microglial NLRP3 inflammasome and NADPH oxidase activation abrogated HD-induced microglial activation and neurodegeneration in both SHSY5Y neuronal cells and primary cortical neuron-glia cultures. Altogether, our findings suggest that NADPH oxidase-dependent activation of microglial NLRP3 inflammasome contributes to HD-induced neurotoxicity, providing novel insight into the mechanisms of this solvent-induced neuropathy.


2,5-Hexanedione influences primordial follicular development in cultured neonatal mouse ovaries by interfering with the PI3K signaling pathway via miR-214-3p

Jingwen Zeng, Yan Sun, Xiaoqin Li, Jianlin Zhu, Wenchang Zhang, Wenmin Lu, Yuyao Weng, Jin Liu
PMID: 33197454   DOI: 10.1016/j.taap.2020.115335

Abstract

The mechanisms by which 2,5-hexanedione (2,5-HD) exposure adversely affects reproduction are unclear. In the present study, whole neonatal mouse ovaries were exposed to 2,5-HD in vitro and then assessed for progesterone levels to determine the effects of this compound on ovary function. Ovarian histomorphological analyses were performed to assess the effects of 2,5-HD on follicular development, and PI3K signaling pathway was evaluated to elucidate the molecular mechanisms of 2,5-HD-mediated toxicity on follicular development. The results showed that after ovarian exposure to 2,5-HD in vitro, the percentage of secondary follicles decreased, while the progesterone levels and the percentage of unhealthy follicles increased, with oocytes identified as the target of damage. The 2,5-HD treatment significantly decreased the of the gene encoding the apoptosis-related protein caspase-8, and PI3K/AKT/FOXO3 pathway signaling was also altered. Furthermore, the effects of 2,5-HD on the gene expression of the PI3K/AKT/FOXO3 and follicular development were blocked by 740Y-P (a PI3K activator), miR-214-3p was abnormally expressed, and luciferase reporter assay results demonstrated that the 3' untranslated region of PI3K was a direct target of miR-214-3p. Overall, the results of the present study indicate that 2,5-HD exposure inhibits follicular development, and the underlying mechanism may involve interference with miR-214-3p-mediated regulation of the PI3K signaling pathway.


Glibenclamide attenuates 2,5-hexanedione-induced neurotoxicity in the spinal cord of rats through mitigation of NLRP3 inflammasome activation, neuroinflammation and oxidative stress

Liyan Hou, Jie Yang, Sheng Li, Ruixue Huang, Dongdong Zhang, Jie Zhao, Qingshan Wang
PMID: 32522579   DOI: 10.1016/j.toxlet.2020.06.002

Abstract

Chronic exposure to n-hexane, a widely used solvent in industry, causes sensorimotor neuropathy, which is mainly mediated by its toxic metabolite, 2,5-hexanedione (HD). However, the mechanisms remain unclear. This study is designed to investigate whether nod-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is involved in HD-induced neurotoxicity. Results showed that HD intoxication significantly elevated NLRP3 expression, caspase-1 activation and interleukin-1β (IL-1β) maturation in the spinal cord of rats, indicating NLRP3 inflammasome activation. Glibenclamide, a sulfonylurea inhibitor of NLRP3 inflammasome, reduced HD-induced NLRP3 inflammasome activation, which was associated with mitigated gasdermin D (GSDMD) cleavage, neurofilament protein L (NF-L) reduction and demyelination as well as axon degeneration in the spinal cord of rats. Subsequently, we found that inhibition of NLRP3 inflammasome by glibenclamide suppressed microglial activation and M1 polarization and simultaneously recovered M2 polarization in HD-intoxicated rats. Furthermore, glibenclamide treatment reduced the contents of malondialdehyde (MDA) as well as elevated glutathione (GSH) levels and total-antioxidative capacity in the spinal cord of HD-intoxicated rats, indicating attenuated oxidative stress. Collectively, our findings suggested that NLRP3 inflammasome activation contributed to HD-induced neurotoxicity by enhancing microglial M1 polarization and oxidative damage. Inhibition of NLRP3 inflammasome by glibenclamide might a potential avenue to combat n-hexane-induced neuropathy.


Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials-Preparation, Characterization and Catalytic Application

Katarzyna Stawicka, Maria Ziolek
PMID: 33066391   DOI: 10.3390/molecules25204689

Abstract

Three different metal oxides (basic MgO, basic-acidic Al
O
and acidic-basic Nb
O
) characterized by comparable surface areas (MgO-130 m
/g; Al
O
-172 m
/g and Nb
O
-123 m
/g) and pore systems (domination of mesopores with narrow pore size distribution) were modified with tris(2-aminoethyl)amine (TAEA) via two methods: (i) direct anchoring of amine on metal oxide and (ii) anchoring of amine on metal oxide functionalized with (3-chloropropyl)trimethoxysilane. The obtained hybrid materials were characterized in terms of effectiveness of modifier anchoring (elemental analysis), their structural/textural properties (nitrogen adsorption/desorption, XRD), acidity/basicity of support (2-propanol dehydration and dehydrogenation, dehydration and cyclization of 2,5-hexanedione), states of modifier deposited on supports (XPS, FTIR, UV-VIS) and the strength of interaction between the modifier and the support (TG/DTG). It was evidenced that acidic-basic properties of metal oxides as well as the procedure of modification with TAEA determined the ways of amine anchoring and the strength of its interaction with the support. The obtained hybrid materials were tested in Knoevenagel condensation between furfural and malononitrile. The catalysts based on MgO showed superior activity in this reaction. It was correlated with the way of TAEA anchoring on basic MgO and the strength of modifier anchoring on the support. To the best of our knowledge tris(2-aminoethyl)amine has not been used as a modifier of solid supports for enhancement of the catalyst activity in Knoevenagel condensation.


[Effects of 2, 5-hexanedione on S100β of Schwann cells in rat sciatic nerves]

Fei Yang, Dong Cheng, Wenhuan Yao, Hui Li, Jie Guo, Wen Zhou, Yan Yan, Tianliang Zhang
PMID: 32290908   DOI: 10.19813/j.cnki.weishengyanjiu.2020.01.003

Abstract

To investigate the expression of S100β protein and mRNA of Schwann cells(SC) in sciatic nerves of 2, 5-hexanedione(HD) intoxicated rats.
Nine-week old SPF male Wistar rats were administered at daily dosing of 100 and 300 mg/kg by intraperitoneal injection for continuous 8 weeks(five times every week). Age-matched control rats received an equivalent volume of normal saline. Ten rats in each group were sacrificed and sciatic nerves were excised for S100β determination, with excised sciatic nerves from another three rats for morphological observation through electron microscope. At the end of the exposure, the other 8-week treated animals were allowed to naturally recover for 8 weeks and sciatic nerves were excised at the end of the test. S100β protein contents were determined by immunohistochemistry method, and mRNA expression was observed by real-time quantitative polymerase chain reaction(PCR).
HD intoxication with 300 mg/kg was associated with severe neurological deficits of paralysis in hindlimbs, accompanied with evident movement gait abnormalities for 100 mg/kg dosage. The morphological abnormalities in myelin sheath of sciatic nerves were observed through electron microscope after HD-exposure. The S100β contents in 100 mg/kg and 300 mg/kg groups remained relatively unaffected with 92% and 79% of the control respectively after HD-intoxication, and a increase to 149%(P<0. 05) and 119% after a recovery of 8 weeks was accompanied with. As to S100β mRNA, HD-intoxication was associated with decreased expression to 0. 65(P<0. 05) and 0. 56 times(P<0. 05) of the control, and 1. 46 and 0. 87 times for 8-week recovery individually.
The S100β protein and mRNA levels were influenced by HD exposure, and the result suggested that S100β might be involved in HD-induced peripheral axonopathy.


NLRP3 inflammasome mediates 2,5-hexanedione-induced neurotoxicity through regulation of macrophage infiltration in rats

Ruixue Huang, Liyan Hou, Zhengzheng Ruan, Dongdong Zhang, Wei Sun, Qingshan Wang
PMID: 32860822   DOI: 10.1016/j.cbi.2020.109232

Abstract

Currently, whether nod-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome activation contributes to neuropathy induced by 2,5-Hexanedione (HD), the toxic metabolite of n-hexane, remains unknown. In this study, we found that HD intoxication elevated NLRP3 expression, caspase-1 activation and interleukin-1β production in sciatic nerve of rats, indicating activation of NLRP3 inflammasome. The increased cleavage of gasdermin D (GSDMD) protein, an important mediator of pyroptosis, and axon degeneration were also observed in sciatic nerves of HD-intoxicated rats. Interestingly, glybenclamide, a widely used inhibitor of NLRP3 inflammasome, significantly reduced NLRP3 inflammasome activation, which was associated with decreased GSDMD cleavage and axon degeneration as well as improved motor performance of HD-intoxicated rats. Subsequently, we found that inhibition of NLRP3 inflammasome by glybenclamide attenuated macrophage infiltration, activation and M1 polarization in sciatic nerves of HD-intoxicated rats. Furthermore, decreased malondialdehyde (MDA) contents and increased glutathione (GSH) level and total anti-oxidative capacity were also observed in sciatic nerves of rats treated with combined glybenclamide and HD compared with HD alone group. Altogether, our findings suggest that NLRP3 inflammasome activation contributes to HD-induced neurotoxicity by enhancing macrophage infiltration and activation as well as oxidative stress, providing a novel mechanism of neuropathy induced by this neurotoxicant.


NGF mediates protection of mesenchymal stem cells-conditioned medium against 2,5-hexanedione-induced apoptosis of VSC4.1 cells via Akt/Bad pathway

Qiufang Bai, Ming Zou, Jizhi Zhang, Ye Tian, Fei Wu, Bihu Gao, Fengyuan Piao
PMID: 32279149   DOI: 10.1007/s11010-020-03727-5

Abstract

It has been shown that the conditioned medium of bone mesenchymal stem cells (BMSC-CM) can inhibit apoptosis of neural cells exposed to 2,5-hexanedione (HD), but its protective mechanism remains unclear. To investigate the underlying mechanism, VSC4.1 cells were given HD and 5, 10 and 15% BMSC-CM (v/v) in the current experiment. Our data showed that BMSC-CM concentration-dependently attenuated HD-induced cell apoptosis. Moreover, BMSC-CM remarkably decreased the mitochondrial cytochrome c (Cyt C) release and the caspase-3 activity in HD-given VSC4.1 cells. Given a relatively high expression of NGF in BMSCs and BMSC-CM, we hypothesized that NGF might be an important mediator of the protection of BMSC-CM against apoptosis induced by HD. To verify our hypothesis, the VSC4.1 cells were administrated with NGF and anti-NGF antibody in addition to HD. As expected, NGF could perfectly mimic BMSC-CM's protective role and these beneficial effects were abolished by anti-NGF antibody intervention. To further explore its mechanism, inhibitors of TrkA and Akt were given to the VSC4.1 cells and NGF/Akt/Bad pathway turned out to be involved in anti-apoptotic role of BMSC-CM. Based on these findings, it was revealed that BMSC-CM beneficial role was mediated by NGF and relied on the Akt/Bad pathway.


Diallyl sulfide-induced attenuation of n-hexane-induced peripheral nerve impairment is associated with metabolic inhibition of n-hexane

Xianjie Li, Ting Yu, Shuo Wang, Qiong Wang, Ming Li, Zhidan Liu, Keqin Xie
PMID: 32007468   DOI: 10.1016/j.fct.2020.111167

Abstract

Chronic exposure to n-hexane could induced serious peripheral nerve impairments. It has been well documented that the metabolic activation from n-hexane to 2,5-hexanedione (2,5-HD) is vital in the pathogenesis. Diallyl sulfide (DAS) is an extract of garlic and able to block the bioactivation of xenobiotic. The current study was designed to investigate whether DAS can attenuate n-hexane induced neuropathy. Male Wistar rats were pretreated with DAS (50 or 100 mg/kg.bw) and then n-hexane (3 g/kg.bw) for 7 weeks. Behavioral performance, biomarker measurement and toxicokinetic studies were performed. Enzymatic methods and western blotting analyses were also conducted to investigate the hepatic phase I enzymes (including cytochrome P450(CYP)2E1, CYP1A1 and CYP2B1) and phase II enzymes (including glutathione S transferase theta 1 (GSTT1) and NA(D)PH dehydrogenase quinone 1 (NQO1)). The results showed that DAS improved the behavioral performance while reducing the toxic metabolite: 2,5-HD and pyrrole adducts. Besides, DAS reduced the expression of CYP2E1 with a proportional decrease in activity, which largely decreased the bioactivation of n-hexane in vivo. The results suggested that DAS decreased the toxic metabolites of n-hexane to attenuate n-hexane-induced peripheral neuropathy.


Preparation of 1-Hydroxy-2,5-hexanedione from HMF by the Combination of Commercial Pd/C and Acetic Acid

Yanliang Yang, Dexi Yang, Chi Zhang, Min Zheng, Ying Duan
PMID: 32471053   DOI: 10.3390/molecules25112475

Abstract

The development of a simple and durable catalytic system for the production of chemicals from a high concentration of a substrate is important for biomass conversion. In this manuscript, 5-hydroxymethylfurfural (HMF) was converted to 1-hydroxy-2,5-hexanedione (HHD) using the combination of commercial Pd/C and acetic acid (AcOH) in water. The influence of temperature, H
pressure, reaction time, catalyst amount and the concentration of AcOH and HMF on this transformation was investigated. A 68% yield of HHD was able to be obtained from HMF at a 13.6 wt% aqueous solution with a 98% conversion of HMF. The resinification of intermediates on the catalyst was characterized to be the main reason for the deactivation of Pd/C. The reusability of the used Pd/C was studied to find that most of the activity could be recovered by being washed in hot tetrahydrofuran.


Bone marrow mesenchymal stem cells promote remyelination in spinal cord by driving oligodendrocyte progenitor cell differentiation via TNFα/RelB-Hes1 pathway: a rat model study of 2,5-hexanedione-induced neurotoxicity

Shuangyue Li, Huai Guan, Yan Zhang, Sheng Li, Kaixin Li, Shuhai Hu, Enjun Zuo, Cong Zhang, Xin Zhang, Guanyu Gong, Ruoyu Wang, Fengyuan Piao
PMID: 34348774   DOI: 10.1186/s13287-021-02518-z

Abstract

N-hexane, with its metabolite 2,5-hexanedine (HD), is an industrial hazardous material. Chronic hexane exposure causes segmental demyelination in the peripheral nerves, and high-dose intoxication may also affect central nervous system. Demyelinating conditions are difficult to treat and stem cell therapy using bone marrow mesenchymal stem cells (BMSCs) is a promising novel strategy. Our previous study found that BMSCs promoted motor function recovery in rats modeling hexane neurotoxicity. This work aimed to explore the underlying mechanisms and focused on the changes in spinal cord.
Sprague Dawley rats were intoxicated with HD (400 mg/kg/day, i.p, for 5 weeks). A bolus of BMSCs (5 × 10
cells/kg) was injected via tail vein. Demyelination and remyelination of the spinal cord before and after BMSC treatment were examined microscopically. Cultured oligodendrocyte progenitor cells (OPCs) were incubated with HD ± BMSC-derived conditional medium (BMSC-CM). OPC differentiation was studied by immunostaining and morphometric analysis. The expressional changes of Hes1, a transcription factor negatively regulating OPC-differentiation, were studied. The upstream Notch1 and TNFα/RelB pathways were studied, and some key signaling molecules were measured. The correlation between neurotrophin NGF and TNFα was also investigated. Statistical significance was evaluated using one-way ANOVA and performed using SPSS 13.0.
The demyelinating damage by HD and remyelination by BMSCs were evidenced by electron microscopy, LFB staining and NG2/MBP immunohistochemistry. In vitro cultured OPCs showed more differentiation after incubation with BMSC-CM. Hes1 expression was found to be significantly increased by HD and decreased by BMSC or BMSC-CM. The change of Hes1 was found, however, independent of Notch1 activation, but dependent on TNFα/RelB signaling. HD was found to increase TNFα, RelB and Hes1 expression, and BMSCs were found to have the opposite effect. Addition of recombinant TNFα to OPCs or RelB overexpression similarly caused upregulation of Hes1 expression. The secretion of NGF by BMSC and activation of NGF receptor was found important for suppression of TNFα production in OPCs.
Our findings demonstrated that BMSCs promote remyelination in the spinal cord of HD-exposed rats via TNFα/RelB-Hes1 pathway, providing novel insights for evaluating and further exploring the therapeutical effect of BMSCs on demyelinating neurodegenerative disease.


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